![molecular formula C22H28N4O2 B5558884 (3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5558884.png)
(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrrole core, a benzyl group, and a pyrimidinyl substituent, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the pyrrolo[3,4-c]pyrrole core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the benzyl group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.
Attachment of the pyrimidinyl substituent: This step may involve nucleophilic substitution reactions using pyrimidinyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides with bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction.
Uniqueness
(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is unique due to its specific combination of structural features, including the pyrrolo[3,4-c]pyrrole core, benzyl group, and pyrimidinyl substituent. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-3-7-18-10-23-16(2)24-20(18)26-13-19-12-25(11-17-8-5-4-6-9-17)14-22(19,15-26)21(27)28/h4-6,8-10,19H,3,7,11-15H2,1-2H3,(H,27,28)/t19-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFLGBQRLRGAOJ-UGKGYDQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CC3CN(CC3(C2)C(=O)O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(N=C1N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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